molecular formula C12H17ClO3 B026861 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane CAS No. 56718-76-4

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane

Cat. No. B026861
CAS RN: 56718-76-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-UHFFFAOYSA-N
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Description

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is a chemical compound with the molecular formula C12H17ClO3 . It is used in scientific research and has diverse applications due to its unique properties. It offers potential in fields like pharmaceuticals, material science, and environmental studies.


Molecular Structure Analysis

The molecular weight of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is 244.71 g/mol . The IUPAC name for this compound is 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol . The InChI representation is InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3 . The canonical SMILES representation is COCCC1=CC=C(C=C1)OCC(CCl)O .


Physical And Chemical Properties Analysis

The computed properties of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 244.0866221 g/mol .

Scientific Research Applications

Kinetic Resolution of Racemic Mixtures

This compound is used in the kinetic resolution of racemic mixtures to produce enantiomerically pure substances. The process involves the selective acylation of the R-form of the racemic intermediate by Pseudomonas fluorescens lipase (PFL) , which is a time-efficient biocatalyst . This application is crucial in the pharmaceutical industry where the purity of enantiomers can significantly affect the efficacy and safety of drugs.

Homology Modeling and Molecular Docking Studies

The compound serves as a model for homology modeling and molecular docking studies to understand enzyme-substrate interactions . These studies help in validating the kinetic resolution process and in designing more efficient enzymes for industrial applications.

Synthesis of Selective β1-Blocker Drugs

As an intermediate in the synthesis of Metoprolol, this compound is pivotal in the production of drugs that treat cardiovascular diseases such as hypertension and angina . Metoprolol works by blocking β1-adrenergic receptors, reducing heart rate, and myocardial contractility.

Research on Enantioselectivity

The compound is used in research to optimize reaction parameters for achieving maximum enantioselectivity . This research is fundamental in developing processes that maximize yield and reduce waste in drug production.

Biocatalysis Process Development

It is involved in the development of biocatalysis processes, which are seen as environmentally friendly alternatives to traditional chemical synthesis . Biocatalysis uses natural catalysts, like enzymes, to perform chemical transformations, which often result in higher selectivity and lower energy consumption.

Chiral Synthesis for Pharmaceutical Applications

The compound is used in the chiral synthesis of pharmaceuticals, where the goal is to create optically pure compounds. Chirality is a key factor in the pharmaceutical industry as it can greatly influence the drug’s interaction with biological systems .

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, also known as Metoprolol Impurity 13, is Pseudomonas fluorescens lipase (PFL) . PFL is a biocatalyst that plays a crucial role in the kinetic resolution of this compound, which is an intermediate of metoprolol, a selective β1-blocker drug .

Mode of Action

The compound interacts with its target, PFL, through a process called kinetic resolution . PFL selectively acylates the R-form of this racemic intermediate . Molecular docking studies have shown a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL .

Biochemical Pathways

The interaction of the compound with PFL leads to the transesterification of the R-enantiomer into the corresponding ester . This process leaves the S-enantiomer intact . The selective acylation of the R-form of the compound by PFL is a crucial step in the synthesis of metoprolol .

Pharmacokinetics

The compound’s interaction with pfl has been optimized for maximum enantioselectivity . At 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM, high enantioselectivity and conversion were achieved in an optimum time of 3 hours .

Result of Action

The result of the compound’s action is the selective acylation of the R-form of the racemic intermediate . This leads to the production of the corresponding ester, leaving the S-enantiomer intact . This process is crucial for the synthesis of metoprolol, a selective β1-blocker drug .

Action Environment

The action of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is influenced by several environmental factors. For instance, the temperature and the concentration of the enzyme and substrate can significantly affect the enantioselectivity and conversion rate . In the case of PFL, optimum conditions were found to be 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM .

properties

IUPAC Name

1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSBQOSROXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane

CAS RN

56718-76-4
Record name 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
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Record name 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in using enzymes like Pseudomonas fluorescens lipase (PFL) for synthesizing (S)-metoprolol?

A: (S)-metoprolol, the enantiomerically pure form of metoprolol, demonstrates superior pharmaceutical activity compared to the racemic mixture. [] Traditional chemical synthesis often yields a mixture of both enantiomers, requiring further separation steps. Employing biocatalysts like PFL offers a more efficient and environmentally friendly approach. PFL exhibits high enantioselectivity, preferentially catalyzing the transesterification of the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] This selectivity allows for the straightforward isolation of the desired (S)-enantiomer, simplifying the synthesis process and potentially reducing waste.

Q2: How does molecular modeling help understand the enantioselectivity of PFL towards 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?

A: Molecular docking studies using a homology model of PFL revealed a key interaction between the enzyme and the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] The model predicts a strong hydrogen bond (1.6 Å) between the hydroxyl group of the (R)-enantiomer and the amino acid residue Arginine 54 (Arg54) within the enzyme's active site. This interaction likely facilitates the (R)-enantiomer's preferential binding and subsequent transesterification. This computational insight complements experimental findings and provides a molecular-level understanding of PFL's enantioselectivity.

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